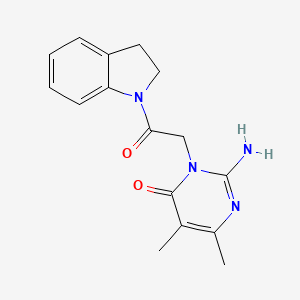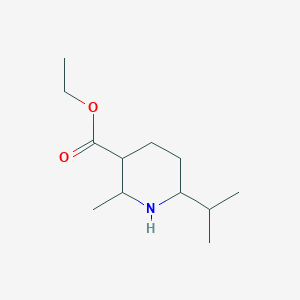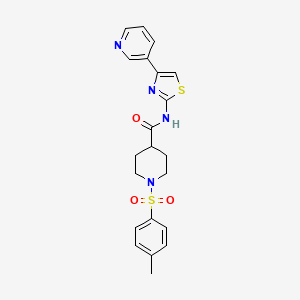
2-amino-3-(2-(indolin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-3-(2-(indolin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one, also known as CEP-26401, is a pyrimidine-based compound that has attracted attention for its potential application in cancer treatment. This compound has shown promising results in preclinical studies, and research is ongoing to explore its potential in clinical settings.
Mécanisme D'action
The mechanism of action of 2-amino-3-(2-(indolin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one involves inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting DHODH, 2-amino-3-(2-(indolin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one disrupts the synthesis of DNA and RNA in cancer cells, leading to their death. This mechanism of action is similar to that of other anticancer drugs, such as methotrexate and 5-fluorouracil.
Biochemical and physiological effects:
2-amino-3-(2-(indolin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one has been shown to have several biochemical and physiological effects. In addition to its inhibition of DHODH, 2-amino-3-(2-(indolin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one has been shown to induce oxidative stress in cancer cells, leading to their death. 2-amino-3-(2-(indolin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one has also been shown to inhibit the activity of several signaling pathways that are involved in cancer cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-amino-3-(2-(indolin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one for lab experiments is its specificity for DHODH, which makes it a useful tool for studying the role of this enzyme in cancer cell growth and survival. However, 2-amino-3-(2-(indolin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one has some limitations for lab experiments, including its relatively low solubility in water and its potential toxicity to non-cancer cells.
Orientations Futures
There are several future directions for research on 2-amino-3-(2-(indolin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one. One area of focus is the development of more efficient synthesis methods for this compound. Another area of focus is the optimization of 2-amino-3-(2-(indolin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one for clinical use, including the development of formulations that improve its solubility and reduce its toxicity. In addition, further studies are needed to investigate the potential of 2-amino-3-(2-(indolin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one in combination with other anticancer drugs, as well as its potential application in other diseases, such as autoimmune disorders.
Méthodes De Synthèse
The synthesis of 2-amino-3-(2-(indolin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one involves several steps, starting with the reaction of 2-bromo-4,6-dimethylpyrimidine with 2-(indolin-1-yl)acetic acid. The resulting intermediate is then subjected to various reactions, including amidation and cyclization, to produce the final product. The synthesis of 2-amino-3-(2-(indolin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
2-amino-3-(2-(indolin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one has been the subject of several preclinical studies, which have investigated its potential as an anticancer agent. These studies have shown that 2-amino-3-(2-(indolin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, 2-amino-3-(2-(indolin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
2-amino-3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-5,6-dimethylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-10-11(2)18-16(17)20(15(10)22)9-14(21)19-8-7-12-5-3-4-6-13(12)19/h3-6H,7-9H2,1-2H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOCIHWGPQONFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N(C1=O)CC(=O)N2CCC3=CC=CC=C32)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,3-Difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2908445.png)
![2-chloro-N-{[2-(ethylsulfanyl)-1-hydroxycyclobutyl]methyl}pyridine-3-carboxamide](/img/structure/B2908446.png)




![Ethyl 4-[[2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2908455.png)

![Ethyl 2-[(4-formylbenzoyl)oxymethyl]-4-methylquinoline-3-carboxylate](/img/structure/B2908459.png)
![4,4,4-Trifluoro-1-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2908460.png)

![N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2908463.png)
![(Z)-2-((5-methylfuran-2-yl)methylene)-8-(thiophen-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2908465.png)